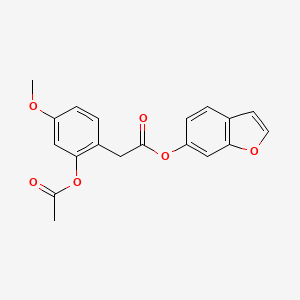
Benzofuran-6-yl 2-(2-acetoxy-4-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran-6-yl 2-(2-acetoxy-4-methoxyphenyl)acetate is a complex organic compound that features a benzofuran ring and an acetoxy-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the one-pot reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2), followed by reductive desulfurization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Benzofuran-6-yl 2-(2-acetoxy-4-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinones.
Reduction: Reduction reactions can target the acetoxy group, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Benzofuran-6-yl 2-(2-acetoxy-4-methoxyphenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Benzofuran-6-yl 2-(2-acetoxy-4-methoxyphenyl)acetate involves its interaction with various molecular targets and pathways. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the acetoxy-methoxyphenyl group can interact with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications to psoralen.
Angelicin: A benzofuran compound with potential anticancer properties.
Uniqueness
Benzofuran-6-yl 2-(2-acetoxy-4-methoxyphenyl)acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzofuran ring and an acetoxy-methoxyphenyl group makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H16O6 |
|---|---|
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
1-benzofuran-6-yl 2-(2-acetyloxy-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C19H16O6/c1-12(20)24-18-10-15(22-2)5-4-14(18)9-19(21)25-16-6-3-13-7-8-23-17(13)11-16/h3-8,10-11H,9H2,1-2H3 |
Clé InChI |
SHCBTULFMVELTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=CC(=C1)OC)CC(=O)OC2=CC3=C(C=C2)C=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


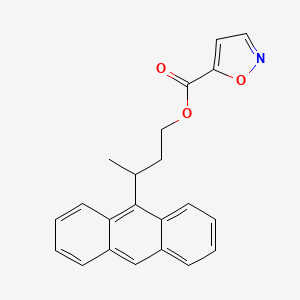
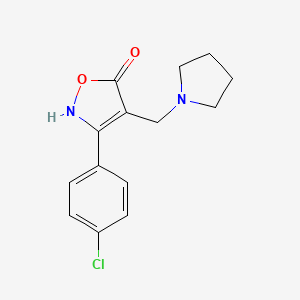

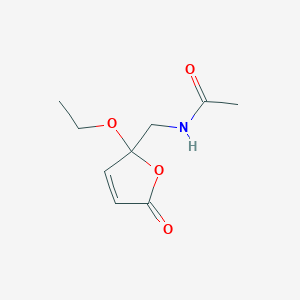
![8-[(6-Aminohexyl)amino]-2'-deoxyadenosine](/img/structure/B12900797.png)
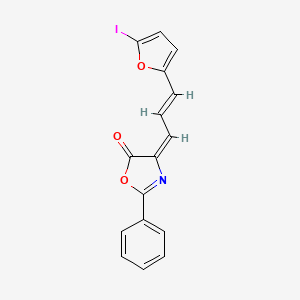
![1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B12900802.png)


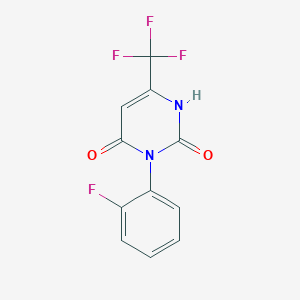

![L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)-](/img/structure/B12900826.png)
![1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12900846.png)
![3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900852.png)
